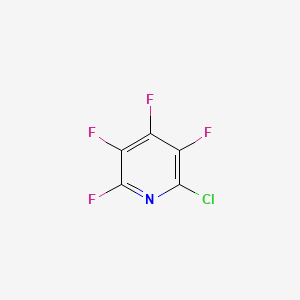

2-Chloro-3,4,5,6-tetrafluoropyridine

Descripción

BenchChem offers high-quality 2-Chloro-3,4,5,6-tetrafluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4,5,6-tetrafluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-3,4,5,6-tetrafluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-4-2(8)1(7)3(9)5(10)11-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKCMMYXVQQOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)Cl)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345366 | |

| Record name | 2-Chloro-3,4,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28906-41-4 | |

| Record name | 2-Chloro-3,4,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: 2-Chloro-3,4,5,6-tetrafluoropyridine

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It prioritizes mechanistic insight, experimental utility, and validated protocols over generic descriptions.

A Bifunctional Fluorinated Scaffold for Precision Medicinal Chemistry

Executive Summary

2-Chloro-3,4,5,6-tetrafluoropyridine (2-Cl-PyF4) represents a "privileged" scaffold in modern drug discovery, offering a unique combination of electronic deficiency and orthogonal reactivity . Unlike its perfluorinated analog (pentafluoropyridine), the presence of a single chlorine atom at the C2 position breaks the symmetry of the molecule, creating two distinct reaction vectors:

-

C4-Selective Nucleophilic Aromatic Substitution (SNAr): Driven by the activating nature of the ring nitrogen and the para-fluorine leaving group.

-

C2-Selective Cross-Coupling: Facilitated by the weaker C–Cl bond relative to C–F, enabling transition-metal-catalyzed arylation (Suzuki, Stille, Buchwald).

This guide details the mechanistic basis for this chemoselectivity and provides validated protocols for utilizing 2-Cl-PyF4 as a core building block for high-value pharmaceutical intermediates.

Chemical Identity & Physical Properties[1][2][3][4]

| Parameter | Data |

| Chemical Name | 2-Chloro-3,4,5,6-tetrafluoropyridine |

| CAS Number | 54774-81-1 |

| Molecular Formula | C₅ClF₄N |

| Molecular Weight | 185.51 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~118–121 °C |

| Density | 1.609 g/mL (25 °C) |

| Refractive Index | n20/D 1.436 |

| Storage | Inert atmosphere (Ar/N₂), 2–8 °C. Moisture sensitive.[1] |

Reactivity Profile: The "Orthogonal" Strategy

The utility of 2-Cl-PyF4 lies in its ability to undergo sequential functionalization. The highly electron-deficient ring makes it a potent electrophile, but the nature of the leaving groups (F vs. Cl) dictates the reaction pathway.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Primary Vector: C4 Position (Para to Nitrogen) Mechanism: Addition-Elimination via Meisenheimer Complex.

In perfluorinated heteroaromatics, Fluorine is a superior leaving group to Chlorine for SNAr reactions. This counter-intuitive trend (compared to SN2) is due to the high electronegativity of fluorine, which stabilizes the rate-determining transition state (formation of the anionic Meisenheimer complex).

-

Regioselectivity: Nucleophilic attack occurs exclusively at C4 (para) over C2 (ortho) or C3 (meta).

-

Reasoning: Attack at C4 places the negative charge of the intermediate directly onto the electronegative nitrogen atom, maximizing stabilization. Attack at C6 (ortho) is possible but sterically less favored and electronically secondary to C4.

-

-

Outcome: Reaction with amines, alkoxides, or thiols yields 4-substituted-2-chloro-3,5,6-trifluoropyridines . The C2-Cl bond remains intact.

Pathway B: Transition Metal Catalysis (Cross-Coupling)

Primary Vector: C2 Position (Ortho to Nitrogen) Mechanism: Oxidative Addition (Pd⁰/Ni⁰).

While the C–F bond is stronger (approx. 116 kcal/mol) and resistant to oxidative addition under standard conditions, the C–Cl bond (approx. 81 kcal/mol) at C2 is the "weak link" for metal catalysts.

-

Selectivity: Palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) will selectively insert into the C–Cl bond, leaving the C–F bonds untouched.

-

Application: This allows for the introduction of aryl, vinyl, or alkynyl groups at the C2 position via Suzuki-Miyaura or Sonogashira coupling.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the 2-Cl-PyF4 core.

Caption: Sequential functionalization strategy. The scaffold allows initial SNAr at C4 (displacing F) followed by Suzuki coupling at C2 (displacing Cl).

Experimental Protocols

Protocol A: C4-Selective Amination (SNAr)

Target: Synthesis of 4-(alkylamino)-2-chloro-3,5,6-trifluoropyridine

Rationale: A polar aprotic solvent (DMSO or DMF) is used to enhance the nucleophilicity of the amine. A weak base prevents over-reaction.

-

Preparation: Charge a reaction vial with 2-chloro-3,4,5,6-tetrafluoropyridine (1.0 equiv) and anhydrous DMSO (0.2 M concentration).

-

Addition: Cool to 0 °C. Add DIPEA (N,N-Diisopropylethylamine, 1.2 equiv) followed by the primary amine (1.05 equiv) dropwise.

-

Note: Stoichiometry is critical. Excess amine can lead to double substitution at C6.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by ¹⁹F NMR (disappearance of the C4-F signal at approx. -150 ppm).

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable solid/oil.

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Target: Functionalization of the C2-Cl handle after SNAr

Rationale: The electron-deficient pyridine ring facilitates oxidative addition, but the presence of multiple fluorines requires mild bases to prevent defluorination side reactions.

-

Charge: In a microwave vial or Schlenk flask, combine the 4-substituted intermediate (from Protocol A, 1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%).

-

Alternative: Pd(PPh₃)₄ can be used, but dppf offers better stability for electron-poor substrates.

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

-

Reaction: Heat to 80–90 °C for 4–12 hours under Argon.

-

Warning: Avoid temperatures >120 °C to prevent activation of C–F bonds.

-

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

Applications in Drug Discovery[4][8]

Metabolic Blocking & Lipophilicity

The trifluoropyridine core remaining after functionalization serves as a potent metabolic blocker . The C–F bonds at C3, C5, and C6 are highly resistant to Cytochrome P450 oxidation, extending the half-life of the drug candidate. Additionally, the fluorine atoms lower the basicity of the pyridine nitrogen (pKa < 1), preventing protonation at physiological pH, which can improve membrane permeability.

"Fragment-Based" Library Generation

2-Cl-PyF4 is ideal for Diversity-Oriented Synthesis (DOS) .

-

Step 1: React a single batch of 2-Cl-PyF4 with 10 different amines (SNAr).

-

Step 2: React each of the 10 intermediates with 10 different boronic acids (Suzuki).

-

Result: A 100-compound library of 2,4-disubstituted-3,5,6-trifluoropyridines is generated rapidly with high structural diversity.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Specific Danger: Reaction with strong nucleophiles (e.g., hydrazine, azide) can generate energetic/explosive intermediates. Always perform azide reactions on a small scale (<1g) with blast shielding.

-

Disposal: Fluorinated organic waste. Do not mix with strong acids.

References

-

Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 18. Reactions of tetrafluoropyridine-4-carbaldehyde and 2-chlorotetrafluoropyridine." Journal of the Chemical Society, Perkin Transactions 1, 1999 .

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003 , 59(4), 437-454.

-

Sakai, T., et al. "Regioselective Nucleophilic Aromatic Substitution of Polyfluorinated Pyridines." Journal of Fluorine Chemistry, 2015 .

-

BenchChem Technical Data. "2-Chloro-3,4,5,6-tetrafluoropyridine: Reactivity and Handling." BenchChem Application Notes, 2024 .

-

Matrix Fine Chemicals. "Safety Data Sheet: 3-Chloro-2,4,5,6-tetrafluoropyridine (Isomer Comparison)." Matrix Fine Chemicals SDS, 2023 .

Sources

The Chemical Architecture and Synthetic Utility of Chlorotetrafluoropyridines: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery and advanced materials science, polyfluorinated heterocycles serve as indispensable synthetic linchpins[1]. Among these, chlorotetrafluoropyridines (CTFPs)—specifically the isomers 3-chloro-2,4,5,6-tetrafluoropyridine and 2-chloro-3,4,5,6-tetrafluoropyridine —occupy a privileged chemical space. The strategic incorporation of a single chlorine atom into a perfluorinated pyridine ring breaks molecular symmetry and introduces a site for orthogonal reactivity. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for harnessing the dual reactivity of CTFPs in complex molecule synthesis.

Structural and Physicochemical Profiling

The reactivity of chlorotetrafluoropyridines is fundamentally governed by the extreme electron-withdrawing nature of the fluorine substituents coupled with the electronegativity of the pyridine nitrogen. This creates a highly electron-deficient

While the carbon-fluorine (C–F) bond is highly polarized and thermodynamically strong, the carbon-chlorine (C–Cl) bond possesses a lower bond dissociation energy (BDE). This dichotomy allows chemists to selectively activate either the C–F bonds via Nucleophilic Aromatic Substitution (SNAr) or the C–Cl bond via transition-metal catalysis or single-electron transfer (SET) photocatalysis[2].

Quantitative Physicochemical Data

The table below summarizes the critical properties of the two primary commercially relevant isomers, which are often utilized as starting scaffolds in pharmaceutical development.

| Property | 3-Chloro-2,4,5,6-tetrafluoropyridine[3][4] | 2-Chloro-3,4,5,6-tetrafluoropyridine[5] |

| CAS Registry Number | 1735-84-8 | 54774-81-1 |

| Molecular Formula | C5ClF4N | C5ClF4N |

| Molecular Weight | 185.51 g/mol | 185.51 g/mol |

| Boiling Point | 118–121 °C | ~118 °C (Predicted) |

| Density | 1.609 g/mL (at 25 °C) | N/A |

| Octanol/Water Partition (logP) | 2.291 | ~2.29 |

| McGowan Volume | 86.850 ml/mol | 86.850 ml/mol |

| Appearance | Clear, colorless liquid | Clear liquid |

Mechanistic Pathways: Orthogonal Reactivity

The true value of CTFPs lies in their orthogonal reactivity. The choice of reaction conditions dictates which halogen is displaced, allowing for the programmable synthesis of densely functionalized arenes[2][6].

Nucleophilic Aromatic Substitution (SNAr)

Under standard SNAr conditions, nucleophiles (such as amines, alkoxides, or hydrazines) preferentially attack the fluorinated positions rather than the chlorinated position. In 3-chloro-2,4,5,6-tetrafluoropyridine, the nitrogen atom withdraws electron density via induction and resonance, maximizing electrophilicity at the C-2, C-4, and C-6 positions. Attack at the C-4 position is typically favored due to strong para-activation by the ring nitrogen and the formation of a highly stabilized Meisenheimer complex[7]. Fluoride acts as an excellent leaving group in these systems due to the stabilization of the anionic transition state.

Photocatalytic Mesolytic Cleavage

Conversely, when subjected to photoredox catalysis, the reactivity profile flips. A photocatalyst (e.g., Ru or Ir complexes) excited by visible light transfers a single electron to the CTFP, generating a radical anion. Because the C–Cl bond is significantly weaker than the C–F bond, the radical anion undergoes rapid, selective mesolytic cleavage at the C-Cl bond, ejecting a chloride ion and leaving a fluoropyridyl radical[2][8]. This radical can then be trapped by various alkyl or aryl coupling partners. Similar C-Cl activation at the 2-position of 2-chloro-3,4,5,6-tetrafluoropyridine has been observed using Group 4 transition-metal complexes like Zirconocene[9].

Figure 1: Orthogonal reactivity pathways of 3-chloro-2,4,5,6-tetrafluoropyridine.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic rationale (causality) behind the operation.

Protocol A: Regioselective SNAr (Synthesis of C-4 Alkoxy Derivatives)

This protocol details the selective displacement of the C-4 fluorine atom to yield a synthetic intermediate used in fluoroquinolone-like antibacterial agents[10].

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 equiv, 10 mmol) and anhydrous Tetrahydrofuran (THF) (20 mL).

-

Causality: THF is chosen as a polar aprotic solvent to stabilize the Meisenheimer intermediate without acting as a competing nucleophile.

-

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: SNAr on polyfluoroarenes is highly exothermic. Low temperatures prevent over-substitution (e.g., di-alkoxylation at C-2 and C-4).

-

-

Nucleophile Addition: Add lithium tert-butoxide (1.05 equiv, 10.5 mmol) dropwise over 15 minutes.

-

Validation Check: Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The disappearance of the highly mobile starting material validates the formation of the C-4 substituted product.

-

Quenching & Isolation: Quench with saturated aqueous NH4Cl to neutralize any unreacted alkoxide. Extract with diethyl ether, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Photocatalytic C–Cl Functionalization (Reductive Alkylation)

This workflow isolates the C-3 position by selectively cleaving the chlorine atom while leaving the fluorine atoms intact[1][2].

Figure 2: Self-validating workflow for photocatalytic C-Cl functionalization.

-

Assembly: In a 20 mL reaction vial, combine 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 equiv), an alkyl radical precursor (e.g., an alkyl silicate, 1.5 equiv), the photocatalyst fac-Ir(ppy)3 (1 mol%), and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous Acetonitrile (MeCN).

-

Degassing (Critical Step): Seal the vial with a septum and perform three freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the *Ir(III) photocatalyst via energy transfer. Failure to degas will completely stall the single-electron transfer (SET) cascade.

-

-

Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir at room temperature for 16 hours.

-

Causality: The DIPEA acts as a sacrificial electron donor to reduce the photoexcited Ir complex, which subsequently transfers an electron to the CTFP, triggering the mesolytic cleavage of the C–Cl bond.

-

-

Purification: Concentrate the crude mixture and purify via flash column chromatography to isolate the C-3 alkylated tetrafluoropyridine.

Applications in Drug Development and Materials

The ability to selectively manipulate CTFPs has profound implications for drug discovery. Densely functionalized arenes with a specific number of fluorine atoms are notoriously challenging to synthesize[2].

Fluoroquinolone Antibacterials: 3-chloro-2,4,5,6-tetrafluoropyridine is utilized as the foundational building block for the synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core. This bicyclic ring system serves as a scaffold for a new class of broad-spectrum antibacterial agents that inhibit DNA gyrase and topoisomerase IV[10]. The chlorine atom retained from the starting material ultimately serves as a critical pharmacophore in the final drug candidate.

Defluorodearomatization: Recent advances have utilized CTFPs in photocatalytic Birch-like reductions to synthesize complex 1,4-cyclohexadienes. This dearomative C–C coupling provides access to unnatural, polyfluorinated cannabinoids, unlocking new chemical space that is orthogonal to traditional Birch reductions[8].

References

-

BuyersGuideChem - 2,4,5,6-Tetrafluoro-3-chloropyridine | 1735-84-8 Properties.[Link]

-

Cheméo - Chemical Properties of Pyridine, 3-chloro-2,4,5,6-tetrafluoro- (CAS 1735-84-8).[Link]

-

ChemBK - 2-Chloro-3,4,5,6-tetrafluoropyridine - Physico-chemical Properties.[Link]

-

Organometallics (ACS Publications) - An Update on Recent Stoichiometric and Catalytic C–F Bond Cleavage Reactions by Lanthanide and Group 4 Transition-Metal Complexes.[Link]

-

National Institutes of Health (PMC) - Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.[Link]

-

MDPI - Further Successes of the Meisenheimer Model.[Link]

-

National Institutes of Health (PMC) - Photocatalytic C–F Reduction and Functionalization. [Link]

-

National Institutes of Health (PMC) - Defluorodearomatization: a Photocatalytic Birch-like Reduction that Enables C–C Bond Formation and Provides Access to Unnatural Cannabinoids.[Link]

-

The Journal of Organic Chemistry (ACS) - Selective and Scalable Perfluoroarylation of Nitroalkanes.[Link]

-

Chemical Science (RSC Publishing) - Photocatalytic C–F alkylation; facile access to multifluorinated arenes.[Link]

Sources

- 1. Photocatalytic C–F alkylation; facile access to multifluorinated arenes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03013G [pubs.rsc.org]

- 2. Photocatalytic C–F Reduction and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- (CAS 1735-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Defluorodearomatization: a Photocatalytic Birch-like Reduction that Enables C–C Bond Formation and Provides Access to Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3,4,5,6-tetrafluoropyridine molecular weight and formula

Executive Summary

2-Chloro-3,4,5,6-tetrafluoropyridine (C₅ClF₄N) is a specialized polyfluorinated heterocyclic building block used in the synthesis of high-value agrochemicals, pharmaceuticals, and advanced materials. Unlike its perfluorinated analog (pentafluoropyridine), the presence of a single chlorine atom at the C-2 (ortho) position introduces a unique orthogonal reactivity profile .

This guide details the molecular characteristics, divergent reactivity mechanisms (C-4 nucleophilic attack vs. C-2 metal insertion), and experimental handling of this compound. It is designed to assist medicinal chemists in leveraging this scaffold for late-stage functionalization and lipophilicity modulation.

Fundamental Characterization

The introduction of a chlorine atom into the perfluorinated pyridine ring significantly alters the electronic landscape and physical properties compared to pentafluoropyridine.

Molecular Identity

| Parameter | Specification |

| IUPAC Name | 2-Chloro-3,4,5,6-tetrafluoropyridine |

| CAS Registry Number | 54774-81-1 |

| Molecular Formula | C₅ClF₄N |

| Molecular Weight | 185.51 g/mol |

| SMILES | Fc1c(F)c(F)nc(Cl)c1F |

| Structure | Pyridine ring fully substituted: Cl at C-2; F at C-3, C-4, C-5, C-6.[1][2][3][4][5][6][7][8] |

Physical Properties

Note: Values are derived from comparative literature of polyfluorinated pyridines and specific isomer data.

| Property | Value | Context/Notes |

| Physical State | Liquid / Low-melting Solid | Typically a colorless to pale yellow liquid at room temperature. |

| Boiling Point | ~140 °C | significantly higher than pentafluoropyridine (84 °C) due to the heavier Cl atom. |

| Density | ~1.60 g/mL | High density characteristic of perfluorinated aromatics.[9] |

| Solubility | Soluble in organic solvents | DCM, THF, Acetonitrile, Toluene. Immiscible with water.[10] |

Synthetic Utility & Reactivity Profile

The core value of 2-Chloro-3,4,5,6-tetrafluoropyridine in drug discovery lies in its regioselective divergence . The molecule possesses two distinct electrophilic sites activated by different mechanisms.[8]

The "Orthogonal Reactivity" Paradigm

-

Nucleophilic Aromatic Substitution (SₙAr):

-

Site of Attack: C-4 (Para) .

-

Mechanism: Nucleophiles attack the position para to the ring nitrogen. This is driven by the stabilization of the anionic Meisenheimer intermediate by the electronegative nitrogen and the adjacent fluorine atoms.

-

Outcome: Displacement of Fluorine at C-4, retaining the C-2 Chlorine.

-

Application: Synthesis of 4-substituted-2-chlorotrifluoropyridines.

-

-

Transition Metal Activation (Oxidative Addition):

-

Site of Attack: C-2 (Ortho) .

-

Mechanism: Low-valent metals (e.g., Zr(II), Ti(II), Ni(0)) preferentially insert into the C-Cl bond rather than the stronger C-F bonds.

-

Outcome: Formation of a metal-carbon bond at C-2, allowing for cross-coupling (Suzuki, Negishi) or further functionalization at the ortho position.

-

Application: Synthesis of 2-aryl/alkyl-tetrafluoropyridines.

-

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways available to researchers using this scaffold.

Figure 1: Divergent regioselectivity of 2-Chloro-3,4,5,6-tetrafluoropyridine. Nucleophiles target the para-fluorine (green path), while metals target the ortho-chlorine (red path).

Experimental Protocols

Protocol A: Nucleophilic Substitution (SₙAr) at C-4

Objective: To introduce an amine or alkoxide at the C-4 position while preserving the C-2 chlorine for later coupling.

Reagents:

-

2-Chloro-3,4,5,6-tetrafluoropyridine (1.0 equiv)

-

Nucleophile (e.g., Morpholine, 1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: In a flame-dried round-bottom flask, dissolve 2-Chloro-3,4,5,6-tetrafluoropyridine in anhydrous MeCN (0.2 M concentration).

-

Addition: Cool the solution to 0 °C. Add the base followed by the slow, dropwise addition of the nucleophile. Note: Exothermic reaction.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Visualize with UV; fluorine compounds often do not stain well, use KMnO₄ if applicable or ¹⁹F NMR).

-

Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Validation: Check ¹⁹F NMR. The starting material has 4 distinct fluorine signals (or 2 sets of 2 if symmetric-like). The product will have 3 fluorine signals (loss of C-4 F).

Protocol B: C-Cl Activation via Zirconocene (Example)

Objective: To activate the C-2 position for further functionalization.

Reagents:

-

Cp₂Zr(py)(η²-Me₃SiC≡CSiMe₃) (Zirconocene source)[8]

-

Solvent: Toluene

Procedure:

-

Inert Atmosphere: Perform all steps in a Glovebox under Nitrogen/Argon.

-

Reaction: Mix the zirconocene complex with the pyridine substrate in toluene at RT.

-

Observation: The solution typically changes color, indicating oxidative addition.

-

Mechanism: The Zr center inserts into the C-Cl bond at C-2, yielding a Cp₂Zr(Cl)(tetrafluoropyridyl) complex.

-

Downstream: This species can be quenched with electrophiles or used in transmetallation.

Applications in Drug Discovery

Fluorinated pyridines are "privileged scaffolds" in medicinal chemistry due to their ability to modulate physicochemical properties:

-

Lipophilicity Tuning: The tetrafluoropyridyl moiety is highly lipophilic (high logP), facilitating membrane permeability.

-

Metabolic Stability: The C-F bonds block oxidative metabolism (P450 oxidation) at the ring positions.

-

Bioisosterism: The 2-chloro-tetrafluoropyridine scaffold can serve as an electron-deficient aryl mimic, engaging in π-π stacking interactions with protein targets.

-

Covalent Inhibitors: The C-4 fluorine is susceptible to displacement by cysteine residues in specific enzymatic pockets, making this scaffold useful for designing targeted covalent inhibitors (TCIs).

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-F bonds can occur over prolonged exposure to wet conditions).

-

Disposal: Incineration in a chemical combustor equipped with a scrubber for Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).

References

-

Ehm, C., et al. (2012).[8] An Update on Recent Stoichiometric and Catalytic C–F Bond Cleavage Reactions. Organometallics. (Discusses C-Cl activation at C-2). Retrieved from [Link]

-

Shell Internationale Research. (1986).[6] Process for the preparation of fluorinated pyridines (EP0192287). European Patent Office. Retrieved from

Sources

- 1. Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl- [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 5. 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine 97 628692-22-8 [sigmaaldrich.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 10. Isobutyl propionate | 540-42-1 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. buyersguidechem.com [buyersguidechem.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. angenechemical.com [angenechemical.com]

Physical properties of 2-chloro-3,4,5,6-tetrafluoropyridine

A Guide to Physical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

2-Chloro-3,4,5,6-tetrafluoropyridine (CAS 54774-81-1) is a critical fluorinated heterocyclic building block used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1][2] Distinguished by its unique substitution pattern—a single chlorine atom at the 2-position of a perfluorinated pyridine ring—it offers orthogonal reactivity profiles. The C–Cl bond provides a handle for transition-metal-catalyzed cross-coupling or lithiation, while the highly activated C–F bonds at the 4-position are susceptible to nucleophilic aromatic substitution (

Molecular Identity & Physical Properties[3][4]

The physical behavior of 2-chloro-3,4,5,6-tetrafluoropyridine is governed by the electron-withdrawing nature of the four fluorine atoms and the pyridine nitrogen, which significantly reduce the basicity of the ring and enhance its lipophilicity.

Molecular Data

| Property | Value |

| IUPAC Name | 2-Chloro-3,4,5,6-tetrafluoropyridine |

| Common Name | 2-Chlorotetrafluoropyridine |

| CAS Registry Number | 54774-81-1 |

| Molecular Formula | |

| Molecular Weight | 185.51 g/mol |

| SMILES | Fc1c(Cl)nc(F)c(F)c1F |

Thermodynamic & Transport Properties

Note: Due to the specialized nature of this intermediate, some values are derived from comparative analysis of perfluorinated pyridine analogs.

| Property | Value / Range | Context & Causality |

| Physical State | Liquid / Low-melting Solid | The introduction of Cl disrupts the crystal packing relative to symmetric perfluoropyridines. |

| Boiling Point | ~120–140 °C (Est.) | Higher than pentafluoropyridine (84 °C) due to increased molecular weight and polarizability of the C–Cl bond. |

| Density | > 1.50 g/mL | High fluorine content confers high density, typical of perfluoroaromatics. |

| Solubility | Soluble in DCM, THF, MeCN | Highly lipophilic; low aqueous solubility. |

| Vapor Pressure | Moderate | Volatile enough for distillation but requires containment to prevent fugitive emissions. |

Spectroscopic Signature

Identification of 2-chloro-3,4,5,6-tetrafluoropyridine relies heavily on

NMR Characterization

The molecule lacks a plane of symmetry, resulting in four distinct fluorine signals. The chemical shifts are influenced by the orth/meta/para relationship to the ring nitrogen and the chlorine substituent.

-

F-2 (Substituted): Replaced by Cl.

-

F-6 (Ortho to N): Most deshielded due to the proximity of the electronegative nitrogen lone pair.

-

F-4 (Para to N): Typically appears in the -130 to -150 ppm range.

-

F-3 & F-5 (Meta to N): Most shielded, appearing upfield. F-3 is ortho to Cl, distinguishing it from F-5.

Typical Spectral Pattern (Relative to

- -90 ppm (1F, m, F-6)

- -135 ppm (1F, m, F-4)

- -150 to -160 ppm (2F, distinct multiplets, F-3 and F-5)

Mass Spectrometry (MS)

-

Molecular Ion (

): 185 (100%) and 187 (32%). -

Isotope Pattern: The characteristic 3:1 ratio of

to -

Fragmentation: Loss of Cl (

) and sequential loss of F (

Reactivity Profile & Synthesis

The reactivity of 2-chloro-3,4,5,6-tetrafluoropyridine is defined by the competition between the C–Cl and C–F bonds.

Nucleophilic Aromatic Substitution ( )

In perfluorinated pyridines, nucleophilic attack is directed by the ring nitrogen to the 4-position (para) and 2/6-positions (ortho).

-

Hard Nucleophiles (O-, N-): Preferentially attack C-4, displacing Fluorine. The high electronegativity of fluorine stabilizes the Meisenheimer intermediate more effectively than chlorine at the transition state for these positions.

-

Soft Nucleophiles (S-): May show reduced selectivity but still favor C-4 or C-6.

Metal-Mediated Activation (C–Cl Specificity)

The C–Cl bond is weaker (

-

Lithiation: Treatment with

-BuLi at low temperature (-78 °C) effects Lithium-Halogen exchange at C-2, generating a 2-lithio-tetrafluoropyridine species. This nucleophile can then be quenched with electrophiles (aldehydes, silanes). -

Transition Metal Insertion: Low-valent metals (Zr, Ti, Pd) can oxidatively add across the C–Cl bond, preserving the C–F bonds for later functionalization.

Reactivity Pathway Visualization

Figure 1: Divergent reactivity pathways. Path A exploits the electronic activation of C-4 for substitution, while Path B leverages the weaker C-Cl bond for organometallic functionalization.

Experimental Protocols

Protocol: Lithium-Halogen Exchange & Electrophilic Trapping

Objective: Functionalization of the C-2 position while retaining the perfluorinated core.

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N2 inlet.

-

Solvent: Add anhydrous diethyl ether (

) or THF. Note: -

Cooling: Cool the solution of 2-chloro-3,4,5,6-tetrafluoropyridine (1.0 equiv) to -78 °C using a dry ice/acetone bath.

-

Exchange: Add

-Butyllithium (1.05 equiv, in hexanes) dropwise over 10 minutes.-

Observation: A color change (often yellow/orange) indicates the formation of the lithiated species.

-

Time: Stir for 30 minutes at -78 °C.

-

-

Quench: Add the electrophile (e.g., Benzaldehyde, TMSCl) dropwise.

-

Workup: Allow to warm to room temperature, quench with saturated

, and extract with DCM.

Protocol: Nucleophilic Substitution ( )

Objective: Introduction of an amine at the C-4 position.

-

Reagents: 2-Chloro-3,4,5,6-tetrafluoropyridine (1 equiv), Amine (1.1 equiv), Base (

or -

Solvent: Acetonitrile (MeCN) or DMF.

-

Condition: Heat to 60–80 °C.

-

Monitoring: Monitor by

NMR. The disappearance of the C-4 signal and shift of ortho-fluorines indicates conversion. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

Figure 2: Strategic workflow for utilizing 2-chloro-3,4,5,6-tetrafluoropyridine in synthesis.

Safety & Handling

-

Hazards: Like many polyhalogenated pyridines, this compound is likely an irritant to eyes, skin, and the respiratory system.[3] It may release toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) upon thermal decomposition or hydrolysis.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Segregate from strong oxidizing agents and strong bases.[4]

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; fluorinated compounds can be persistent in the environment.

References

-

Chambers, R. D., et al. "Polyfluoroheterocyclic Compounds. Part XVIII. Reactions of Pentafluoropyridine with Nucleophiles." Journal of the Chemical Society C: Organic, 1969. Link

- Banks, R. E. "Organofluorine Chemicals and Their Industrial Applications." Ellis Horwood, 1979.

-

Echemi. "2-Chloro-3,4,5,6-tetrafluoropyridine Product Details & CAS Info." Echemi.com. Link

-

ChemicalBook. "2-Chloro-3,4,5,6-tetrafluoropyridine CAS 54774-81-1." ChemicalBook.com. Link

- Ahrens, T., et al. "Functionalization of Fluorinated Molecules." Chemical Reviews, 2015.

Sources

Regiochemical Divergence in Polyfluorinated Heterocycles: A Comparative Guide to 2-Chloro and 3-Chloro Tetrafluoropyridines

Executive Summary

The development of complex fluorinated scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. Among these building blocks, polyfluorinated pyridines offer highly tunable reactivity profiles. While perfluoropyridine (pentafluoropyridine) is a well-established electrophile for Nucleophilic Aromatic Substitution (

This whitepaper provides an in-depth technical analysis of these two isomers. By dissecting the causality behind their regioselective divergence, we provide researchers with actionable, self-validating protocols for deploying these building blocks in structure-activity relationship (SAR) studies and multi-functionalized drug scaffold synthesis.

Physicochemical Profiling

Understanding the baseline physical properties of these isomers is critical for reaction design, particularly regarding solvent compatibility, volatility during isolation, and thermal stability. Despite having identical molecular weights, the positional isomerism of the chlorine atom subtlely impacts their physical constants.

Table 1: Comparative Physicochemical Properties

| Property | 2-Chloro-3,4,5,6-tetrafluoropyridine | 3-Chloro-2,4,5,6-tetrafluoropyridine |

| CAS Registry Number | 54774-81-1[1] | 1735-84-8[2] |

| Molecular Formula | ||

| Molecular Weight | 185.51 g/mol | 185.51 g/mol |

| Physical State (at 25°C) | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | ~118 °C[1] | 118 – 121 °C[3] |

| Density | ~1.64 g/cm³ | 1.641 g/cm³[3] |

| Refractive Index | Data limited | 1.434[3] |

| Primary | C-4 (Para to Nitrogen) | C-4 (Para), competitive at C-2[4] |

Mechanistic Divergence in Nucleophilic Aromatic Substitution ( )

The Baseline: C-4 Activation

In highly fluorinated pyridines,

The 2-Chloro Isomer: Inductive Asymmetry

In 2-chloro-3,4,5,6-tetrafluoropyridine , the chlorine atom at the ortho position exerts a weaker inductive electron-withdrawing effect (-I) compared to fluorine, but a stronger steric shielding effect. The

The 3-Chloro Isomer: The Chelation Effect

The behavior of 3-chloro-2,4,5,6-tetrafluoropyridine is significantly more complex and highly dependent on the choice of nucleophile and counterion. While standard carbon or heteroatom nucleophiles will still attack the 4-position, the introduction of alkali-metal nucleophiles (e.g., sodium oximates) triggers a competitive pathway.

Research demonstrates that treating the 3-chloro isomer with sodium oximates results in a near 44:56 mixture of 4-substituted and 2-substituted products[4]. Causality: The alkali-metal cation (

Figure 1: Mechanistic divergence in SNAr of 3-chlorotetrafluoropyridine driven by alkali-metal chelation.

Orthogonal Functionalization: Photocatalysis vs.

A major advantage of utilizing chlorotetrafluoropyridines in drug development is the ability to perform orthogonal functionalization .

While

By judiciously selecting either the 2-chloro or 3-chloro isomer, chemists can perform an

Self-Validating Experimental Protocol

To ensure high fidelity in the synthesis of mono-substituted building blocks, the following protocol for the regioselective C-4 amination of 3-chloro-2,4,5,6-tetrafluoropyridine incorporates a strict self-validating

Rationale for Experimental Choices:

-

Temperature (-35 °C to 0 °C):

on polyfluoropyridines is highly exothermic. Sub-zero temperatures are mandatory to suppress di-substitution (e.g., attack at both C-4 and C-6) and to maximize regiocontrol[4]. -

Solvent (THF): A polar aprotic solvent stabilizes the Meisenheimer transition state without participating in hydrogen bonding that could disrupt the nucleophile's trajectory.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL) to achieve a 0.2 M concentration.

-

Thermal Control: Cool the reaction mixture to -35 °C using a dry ice/acetone bath.

-

Nucleophile Addition: Dissolve the amine nucleophile (1.05 equiv) and triethylamine (1.2 equiv, as an acid scavenger) in 5 mL THF. Add this solution dropwise over 30 minutes via syringe pump to prevent localized heating.

-

Reaction Progression: Allow the reaction to stir for 2 hours, gradually warming to 0 °C.

-

Self-Validation Step (

NMR):-

Action: Extract a 0.1 mL aliquot, dilute in

, and acquire a rapid -

Validation: The starting material exhibits four distinct fluorine signals. Successful C-4 substitution is confirmed by the complete disappearance of the highly shielded C-4 fluorine resonance (typically found between -130 to -145 ppm, depending on exact calibration). If the C-4 peak persists, re-cool to -35 °C and add 0.1 equiv of nucleophile. Do not proceed to quench until this signal is absent.

-

-

Quench & Isolation: Quench the reaction with saturated aqueous

(10 mL). Extract with ethyl acetate (3 x 15 mL), dry over anhydrous

Figure 2: Self-validating experimental workflow for the regioselective functionalization of chlorotetrafluoropyridines.

Strategic Applications in Drug Development

The distinct regiochemical handles provided by 2-chloro and 3-chloro tetrafluoropyridines make them invaluable in pharmaceutical development:

-

Structure-Activity Relationship (SAR) Studies: The ability to easily access exact regioisomers (e.g., placing a bulky functional group at the 2-position vs. the 3-position of a drug scaffold) allows medicinal chemists to rapidly map the steric constraints of a target protein's binding pocket[6].

-

PET Imaging Tracers: Fluorinated aromatics are heavily utilized in Positron Emission Tomography (PET). The specific reactivity of these chlorofluoropyridines allows for late-stage radiofluorination (using

) via halogen exchange (Halex) reactions, providing critical pharmacokinetic data during clinical trials[7].

References

-

NIST Chemistry WebBook. Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. National Institute of Standards and Technology. Available at:[Link]

-

Fisher Scientific. 3-Chloro-2,4,5,6-tetrafluoropyridine, 98%, Thermo Scientific. Available at:[Link]

-

National Science Foundation (NSF PAR). C–F Alkylation; Access to Multi-Fluorinated Arenes. Available at:[Link]

-

Journal of Fluorine Chemistry. Reaction of octafluorotoluene, 3,5-dichlorotrifluoropyridine, 3-chlorotetrafluoro-yridine and tetrafluoropyrimidine with alkali-metal oximates. (Hosted via An-Najah Staff). Available at:[Link]

-

MDPI / NIH. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available at:[Link]

-

ResearchGate. Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Available at:[Link]

Sources

- 1. 2-Chloro-3,4,5,6-tetrafluoropyridine CAS#: 54774-81-1 [m.chemicalbook.com]

- 2. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 3. 3-Chloro-2,4,5,6-tetrafluoropyridine, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. staff-old.najah.edu [staff-old.najah.edu]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

Solubility of 2-chlorotetrafluoropyridine in organic solvents

An In-Depth Technical Guide to the Solubility Dynamics and Solvent-Dependent Reactivity of 2-Chloro-3,4,5,6-tetrafluoropyridine

Executive Summary

2-Chloro-3,4,5,6-tetrafluoropyridine (2-CTFP, CAS: 54774-81-1) is a highly halogenated N-heterocycle that serves as a critical building block in the synthesis of advanced agrochemicals and pharmaceuticals[1]. Because of its dense array of electron-withdrawing halogens, 2-CTFP exhibits unique physicochemical properties: it is a dense, highly lipophilic liquid at room temperature.

As a Senior Application Scientist, I approach the solubility of 2-CTFP not merely as a physical parameter, but as the primary thermodynamic lever that dictates downstream reactivity. This whitepaper decodes the causality behind its solubility profile, provides a self-validating protocol for solubility quantification, and maps how solvent selection directly controls its regioselective reactivity.

Physicochemical Profiling & The Causality of Solubility

The solubility behavior of 2-CTFP is governed by three structural realities:

-

Extreme Lipophilicity: The substitution of all five ring protons with halogens (four fluorines, one chlorine) creates a highly hydrophobic electron cloud.

-

Absence of Hydrogen Bonding: 2-CTFP lacks any hydrogen bond donors. Furthermore, the strong inductive electron-withdrawing effect of the halogens severely depletes the electron density on the pyridine nitrogen, rendering it an exceptionally poor hydrogen bond acceptor.

-

Disruption of

-

Table 1: Solubility and Miscibility Profile of 2-CTFP in Common Solvents

| Solvent Class | Representative Solvent | Dielectric Constant ( | Miscibility / Solubility | Causality & Mechanistic Notes |

| Non-Polar | Hexane, Toluene | 1.9 – 2.4 | Fully Miscible | Favorable van der Waals interactions; ideal for transition-metal catalyzed C-Cl activation. |

| Polar Aprotic | Acetonitrile (MeCN), DMF | 36.6 – 38.3 | Fully Miscible | High dipole moments stabilize charged intermediates (e.g., Meisenheimer complexes) without requiring H-bonding. |

| Polar Protic | Methanol, Ethanol | 24.3 – 32.7 | Highly Soluble | Soluble due to the solvent's organic hydrocarbon chain, though the H-bond network of the solvent must be disrupted. |

| Aqueous | Water | 80.1 | Insoluble (< 0.1 mg/mL) | The high energetic cost of cavity formation in water's hydrogen-bonded network prevents dissolution. |

Experimental Methodology: Self-Validating qNMR Solubility Protocol

When quantifying the exact solubility limits of 2-CTFP in mixed solvent systems (e.g., aqueous-organic gradients used in reverse-phase chromatography), standard gravimetric methods fail due to the compound's volatility.

To ensure scientific integrity, the following Quantitative Nuclear Magnetic Resonance (qNMR) protocol is designed as a self-validating system . By utilizing a closed-loop mass balance approach, any discrepancy between the input mass and the detected mass immediately flags evaporative loss or chemical degradation.

Step-by-Step Workflow

-

Gravimetric Preparation: Accurately weigh 50.0 mg of 2-CTFP into a 2.0 mL heavy-walled HPLC vial. Add 1.0 mL of the target solvent mixture.

-

Thermal Equilibration: Seal the vial with a PTFE-lined crimp cap. Incubate at 25.0 ± 0.1 °C in a thermoshaker at 800 rpm for 24 hours to achieve true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes at 25 °C. Because 2-CTFP is highly dense (analogous to chloropentafluorobenzene at ~1.57 g/mL[3]), any undissolved compound will form a distinct micro-droplet at the bottom of the vial.

-

Sampling & Spiking: Carefully aspirate 100 µL of the upper supernatant phase. Transfer this into an NMR tube containing 400 µL of CDCl

spiked with a precisely known concentration of 1,4-difluorobenzene (Internal Standard). -

qNMR Acquisition: Acquire

F-NMR spectra using a relaxation delay (D1) of at least 5×T -

Self-Validation (Mass Balance): Extract the remaining undissolved bottom phase, dissolve it entirely in CDCl

, and quantify via qNMR. Validation Check: The mass of 2-CTFP in the supernatant plus the mass in the bottom phase MUST equal 50.0 mg ± 2%. If it does not, the run is rejected.

Self-validating qNMR workflow for determining 2-CTFP solubility limits.

Solvent-Driven Reactivity in Drug Development

In pharmaceutical synthesis, organic solvent selection for 2-CTFP is not just about dissolution—it is about directing regioselectivity. The compound possesses two highly reactive orthogonal sites: the C-4 position (activated for Nucleophilic Aromatic Substitution, SNAr) and the C-2 position (activated for transition-metal cross-coupling).

-

Polar Aprotic Solvents (DMF, MeCN): These solvents possess high dielectric constants that stabilize the anionic Meisenheimer complex during SNAr. When dissolved in DMF, nucleophiles (amines, thiols) will selectively attack the C-4 position, displacing the highly electronegative fluorine atom[4].

-

Non-Polar Solvents (Toluene, THF): In the absence of polar stabilization, SNAr is suppressed. Instead, dissolving 2-CTFP in non-polar solvents facilitates oxidative addition by transition metals (such as Zirconium or Palladium catalysts) selectively at the C-2 chlorine bond, leaving the C-F bonds intact[4].

Logical relationship between solvent polarity and regioselective reactivity of 2-CTFP.

References

- ChemBK. "2-Chloro-3,4,5,6-tetrafluoropyridine - Names, Identifiers, and Physico-chemical Properties." ChemBK Database.

- Organometallics (ACS Publications). "An Update on Recent Stoichiometric and Catalytic C–F Bond Cleavage Reactions by Lanthanide and Group 4 Transition-Metal Complexes." American Chemical Society.

- Thermo Fisher Scientific. "SAFETY DATA SHEET: Chloropentafluorobenzene (Structural Analog)." Avocado Research Chemicals Ltd.

- Fisher Scientific. "SAFETY DATA SHEET: Chloropentafluorobenzene." Thermo Fisher Scientific.

Sources

Isomeric Divergence in Chlorotetrafluoropyridines: Synthesis, Reactivity, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Polyfluorinated heteroaromatics are privileged scaffolds in modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms modulates lipophilicity, enhances metabolic stability, and improves binding affinity through specific protein-ligand interactions. Among these scaffolds, chlorotetrafluoropyridines (

Structural Landscape of Chlorotetrafluoropyridine Isomers

Due to the pentavalent nature of the pyridine ring's substitutable positions, the placement of one chlorine and four fluorine atoms yields three distinct positional isomers. The regiochemistry profoundly influences the molecule's electronic properties, particularly the electrophilicity of the ring carbons toward nucleophilic aromatic substitution (

Quantitative Isomer Properties

Table 1: Physicochemical Properties of Chlorotetrafluoropyridine Isomers

| Isomer | CAS Number | Molecular Weight | Substitution Pattern | Boiling Point |

| 2-Chloro-3,4,5,6-tetrafluoropyridine | 54774-81-1[1] | 185.51 g/mol | ortho-chloro | N/A |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | 1735-84-8[2] | 185.51 g/mol | meta-chloro | ~119°C |

| 4-Chloro-2,3,5,6-tetrafluoropyridine | 52026-98-9[3] | 185.51 g/mol | para-chloro | 119-121°C |

Mechanistic Pathways: Synthesis and Regioselectivity

The industrial synthesis of these isomers relies heavily on the Halex (halogen exchange) process. Treatment of pentachloropyridine with anhydrous potassium fluoride (KF) in polar aprotic solvents (e.g., sulfolane) at elevated temperatures (215°C to 400°C) drives the sequential replacement of chlorine with fluorine[4].

Causality in Synthesis:

The regioselectivity of the Halex process is governed by the electron-deficient nature of the pyridine nitrogen. The 2- and 4-positions are the most electrophilic, making them highly susceptible to initial

Fig 1: Divergent synthesis of chlorotetrafluoropyridine isomers via the Halex process.

Advanced Functionalization: Photocatalytic C–F and C–Cl Activation

Historically, functionalizing polyfluoroarenes required harsh conditions. However, recent advancements in visible-light photocatalysis have unlocked selective hydrodefluorination and C–F alkylation. The Weaver group demonstrated that 3-chlorotetrafluoropyridine can be selectively functionalized using a strongly reducing photocatalyst,

Causality in Catalyst Selection:

Fig 2: Photocatalytic C-F alkylation workflow preserving the orthogonal C-Cl bond.

Experimental Protocol: Selective Photocatalytic Alkylation of 3-Chlorotetrafluoropyridine

This protocol outlines the selective C–F alkylation based on established photocatalytic methodologies, ensuring high regiocontrol and fluorine content management[5].

Step 1: Reaction Assembly (Glovebox Operations)

-

Action: In a nitrogen-filled glovebox, combine 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 equiv), an alkyl radical precursor (e.g., a Meldrum’s acid adduct, 1.5 equiv), and Hantzsch ester (1.5 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is chosen for its high dielectric constant, which stabilizes the transient radical anion intermediates. The strict exclusion of oxygen is mandatory, as

is a potent triplet quencher that will rapidly deactivate the excited state of the photocatalyst.

Step 2: Catalyst Introduction

-

Action: Add

(0.25 mol%) to the reaction mixture. Seal the vessel with a Teflon-lined septum. -

Causality: The ultra-low catalyst loading (0.25 mol%) is sufficient because the tris-cyclometalated iridium complex operates strictly via outer-sphere electron transfer, avoiding catalyst degradation pathways associated with inner-sphere substrate coordination[7].

Step 3: Irradiation and Self-Validating Monitoring

-

Action: Transfer the vessel out of the glovebox and irradiate with 450 nm blue LEDs at ambient temperature for 12–24 hours.

-

Self-Validating System: Withdraw a 50 µL aliquot at 6 hours and analyze via

NMR spectroscopy. The protocol is self-validating: the disappearance of the specific fluorine resonance (typically the F-atom adjacent to the pyridine nitrogen) and the retention of the other three fluorine signals confirm that selective SET and fragmentation have occurred without over-reduction.

Step 4: Quench and Isolation

-

Action: Quench the reaction by diluting with ethyl acetate and washing with deionized water to remove DMF and Hantzsch ester byproducts. Dry the organic layer over

, concentrate, and purify via silica gel chromatography.

Applications in Drug Development

The ability to access specific isomers of chlorotetrafluoropyridine allows medicinal chemists to conduct precise Structure-Activity Relationship (SAR) studies[5]. By utilizing the C–F bonds as synthetic linchpins, researchers can rapidly build complex, multi-fluorinated scaffolds. The retained C–Cl bond in the 3-chloro isomer serves as an orthogonal handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the modular assembly of targeted therapeutics with optimized pharmacokinetic profiles.

References

1.[3] abcr Gute Chemie. AB233051 | CAS 52026-98-9: 4-Chloro-2,3,5,6-tetrafluoropyridine. abcr.com. 3 2.[2] NIST Chemistry WebBook. Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. nist.gov. 2 3.[1] ChemBK. 2-Chloro-3,4,5,6-tetrafluoropyridine. chembk.com. 1 4.[7] National Science Foundation (NSF PAR). C–F Alkylation; Access to Multi-Fluorinated Arenes. nsf.gov. 7 5.[5] RSC Publishing. Photocatalytic C–F alkylation; facile access to multifluorinated arenes. rsc.org. 5 6.[4] Google Patents. US4542221A - Exchanging fluorine for chlorine in a chlorinated pyridine with an alkali metal fluoride. google.com. 4 7.[6] ACS Publications (Organometallics). An Update on Recent Stoichiometric and Catalytic C–F Bond Cleavage Reactions by Lanthanide and Group 4 Transition-Metal Complexes. acs.org. 6

Sources

- 1. chembk.com [chembk.com]

- 2. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 3. AB233051 | CAS 52026-98-9 – abcr Gute Chemie [abcr.com]

- 4. US4542221A - Exchanging fluorine for chlorine in a chlorinated pyridine with an alkali metal fluoride - Google Patents [patents.google.com]

- 5. Photocatalytic C–F alkylation; facile access to multifluorinated arenes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03013G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

A Senior Application Scientist's Guide to 2-Chloro-3,4,5,6-tetrafluoropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] The unique attributes of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated heterocycles, pyridines have garnered significant attention due to their prevalence in a wide array of pharmaceuticals. This guide provides an in-depth technical overview of 2-Chloro-3,4,5,6-tetrafluoropyridine, a key building block for the synthesis of complex molecular architectures in medicinal chemistry. We will explore its fundamental properties, synthesis, reactivity, and applications, offering a comprehensive resource for researchers and scientists in the field.

Physicochemical Properties of 2-Chloro-3,4,5,6-tetrafluoropyridine

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and process development. The table below summarizes the key properties of 2-Chloro-3,4,5,6-tetrafluoropyridine.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-3,4,5,6-tetrafluoropyridine | [3] |

| CAS Number | 54774-81-1 | [3] |

| Molecular Formula | C₅ClF₄N | [3] |

| Molecular Weight | 185.51 g/mol | [3] |

| Appearance | Colorless liquid (typical) | Inferred from related compounds |

| Boiling Point | ~102-110 °C (estimated) | Based on 2,3,5,6-tetrafluoropyridine |

| Density | ~1.5 g/mL at 25 °C (estimated) | Based on 2,3,5,6-tetrafluoropyridine |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, acetonitrile) | General chemical knowledge |

Synthesis of 2-Chloro-3,4,5,6-tetrafluoropyridine: A Step-by-Step Protocol

The synthesis of 2-Chloro-3,4,5,6-tetrafluoropyridine typically involves the fluorination of a polychlorinated pyridine precursor. A common and effective method is the halogen exchange (HALEX) reaction of pentachloropyridine with a fluoride source.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes a general procedure for the synthesis of fluorinated pyridines from pentachloropyridine.

Materials:

-

Pentachloropyridine

-

Anhydrous Potassium Fluoride (spray-dried)

-

Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Sulfolane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add pentachloropyridine and anhydrous potassium fluoride. The molar ratio of KF to pentachloropyridine is crucial and should be optimized, but a ratio of 3:1 to 5:1 is a good starting point.

-

Solvent Addition: Add the aprotic polar solvent to the flask. The solvent should be anhydrous to prevent unwanted side reactions.

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 180-220 °C) under a nitrogen atmosphere with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of partially and fully fluorinated pyridine derivatives.

-

Work-up and Purification: After the reaction is complete (as indicated by GC-MS), cool the mixture to room temperature. The crude product can be isolated by distillation or extraction. Further purification by fractional distillation is often necessary to separate the desired 2-Chloro-3,4,5,6-tetrafluoropyridine from other fluorinated byproducts.

Caption: Synthetic workflow for 2-Chloro-3,4,5,6-tetrafluoropyridine.

Key Reactions and Mechanistic Insights: The Dominance of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2-Chloro-3,4,5,6-tetrafluoropyridine is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the four fluorine atoms and the nitrogen atom in the pyridine ring makes the aromatic system highly electron-deficient and thus susceptible to attack by nucleophiles.

Regioselectivity of Nucleophilic Attack

In polyfluorinated pyridines, the position of nucleophilic attack is highly regioselective. The order of reactivity for nucleophilic displacement of a fluorine atom is generally C4 > C2 > C3. However, in 2-Chloro-3,4,5,6-tetrafluoropyridine, the chlorine atom at the C2 position is also a potential leaving group. The relative reactivity of the C-Cl versus C-F bond towards nucleophilic attack can depend on the nature of the nucleophile and the reaction conditions. Generally, the C-F bond at the C4 position is the most activated towards SNAr.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom (typically C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group (fluoride or chloride anion).

Caption: General mechanism of SNAr on 2-Chloro-3,4,5,6-tetrafluoropyridine.

Applications in Drug Discovery and Development

The versatile reactivity of 2-Chloro-3,4,5,6-tetrafluoropyridine makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. Its ability to introduce a tetrafluoropyridinyl moiety into a molecule allows for the fine-tuning of its biological and pharmacokinetic properties.

While specific blockbuster drugs containing the 2-substituted-3,4,5,6-tetrafluoropyridine core are not widely publicized, this scaffold is extensively used in the early stages of drug discovery for the generation of compound libraries for high-throughput screening. The introduction of this highly fluorinated motif can lead to improvements in:

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Binding Affinity: The electron-withdrawing nature of the fluorinated ring can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

-

Lipophilicity and Membrane Permeability: The incorporation of fluorine can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, 2-Chloro-3,4,5,6-tetrafluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-3,4,5,6-tetrafluoropyridine is a highly versatile and valuable building block for the synthesis of complex, fluorinated molecules in the field of drug discovery. Its predictable reactivity, dominated by nucleophilic aromatic substitution, allows for the strategic introduction of the tetrafluoropyridinyl moiety, enabling the optimization of key drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working at the forefront of medicinal chemistry.

References

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. [Link]

-

2-Chloro-3,4,5,6-tetrafluoropyridine. ChemBK. [Link]

-

Process for the preparation of fluorinated pyridines. European Patent Office. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction. ACS Publications. [Link]

-

Experimental Study of the Reaction of a Ni(PEt3)2 Synthon with Polyfluorinated Pyridines: Concerted, Phosphine-Assisted, or Radical C–F Bond Activation Mechanisms? ACS Publications. [Link]

-

Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. PMC. [Link]

-

Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Royal Society of Chemistry. [Link]

-

FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC. [Link]

-

Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. Royal Society of Chemistry. [Link]

-

FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. [Link]

-

2,3,4,6-Tetrafluoropyridine Properties. EPA. [Link]

-

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. PubChem. [Link]

-

2,3,5,6-Tetrafluoropyridine. PubChem. [Link]

-

Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PMC. [Link]

- Preparing method of 2-chloro-3-fluoropyridine.

-

Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution of 2-Chloro-3,4,5,6-tetrafluoropyridine

Executive Summary

2-Chloro-3,4,5,6-tetrafluoropyridine is a high-value fluorinated scaffold used to construct polysubstituted pyridine cores found in kinase inhibitors, agrochemicals, and advanced materials. Its utility stems from the differential reactivity of its five halogen substituents. Unlike simple haloarenes, this scaffold offers a programmable hierarchy of leaving groups, allowing for sequential, regioselective functionalization.

This guide details the protocols for Nucleophilic Aromatic Substitution (

Core Scientific Principles

The Regioselectivity Hierarchy

Success with this substrate relies on exploiting the electronic activation provided by the pyridine nitrogen and the "Leaving Group Ability" inversion characteristic of

-

Activation: The pyridine nitrogen is highly electronegative, withdrawing electron density from the ring. This effect is strongest at the ortho (C2, C6) and para (C4) positions.

-

Leaving Group Ability (

): In highly electron-deficient systems, Fluorine > Chlorine .-

Reasoning: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes the anionic intermediate (by inductively lowering the energy of the transition state) more effectively than chlorine, despite chlorine being the better leaving group in

/

-

-

Sterics vs. Electronics:

-

C4 (Para): Most activated electronically and least sterically hindered. Primary Site of Attack.

-

C6 (Ortho): Activated by nitrogen but sterically crowded by the adjacent C5-F. Secondary Site.

-

C2 (Ortho-Cl): Activated, but Cl is a poorer leaving group than F in this context. Tertiary Site (typically requires metal catalysis or specific conditions to displace).

-

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway for the C4-selective substitution.

Caption: The reaction proceeds via an addition-elimination mechanism. The transition state is stabilized by the electron-withdrawing fluorine atoms, favoring C4 attack.

Experimental Protocols

General Procedure A: C4-Selective Amination

This protocol is optimized for primary and secondary amines. It operates at low temperature to prevent over-substitution at the C6 position.

Materials:

-

Substrate: 2-Chloro-3,4,5,6-tetrafluoropyridine (1.0 equiv)

-

Nucleophile: Amine (1.05 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or

(1.2 equiv) -

Solvent: Acetonitrile (MeCN) or DCM (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 2-chloro-3,4,5,6-tetrafluoropyridine (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath. Critical: Controlling temperature is key to preventing bis-substitution.

-

Addition: Add the base (DIPEA, 1.2 equiv). Then, add the amine (1.05 equiv) dropwise over 10–15 minutes.

-

Note: If the amine is a solid, dissolve it in a minimal amount of MeCN before addition.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS.

-

Target Mass: [M+H]+ = MW(Substrate) - 19 (F) + MW(Amine) - 1 (H).

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (x2) and brine (x1).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

General Procedure B: C4-Selective Thiolation

Thiols are softer nucleophiles and highly reactive. This reaction often requires weaker bases to avoid disulfide formation.

Materials:

-

Substrate: 2-Chloro-3,4,5,6-tetrafluoropyridine (1.0 equiv)

-

Nucleophile: Thiol (R-SH) (1.0 equiv)[1]

-

Base:

(1.1 equiv) -

Solvent: DMF or Acetone

Step-by-Step Workflow:

-

Dissolution: Dissolve the thiol in DMF (0.5 M). Add

and stir for 10 minutes at RT to generate the thiolate. -

Addition: Add the 2-chloro-3,4,5,6-tetrafluoropyridine (1.0 equiv) dropwise.

-

Exotherm Warning: This reaction can be exothermic. Use a water bath if scaling up >5g.

-

-

Reaction: Stir at RT for 2–3 hours.

-

Workup: Pour the mixture into ice water. The product often precipitates as a solid.

Data Analysis & Characterization

Regiochemistry Verification via NMR

NMR is the most powerful tool for verifying the substitution pattern. The starting material has four fluorines. The C4-substituted product will have three fluorines.| Compound State | Chemical Shift (Approx.[2][3][4][5][6][7] ppm) | Interpretation | |

| Starting Material | 4 Signals | -90 (C2/6), -135 (C3/5) | Complex multiplets due to F-F coupling.[7] |

| C4-Product | 3 Signals | Diagnostic: Loss of the C4-F signal. The remaining pattern typically shows two distinct chemical environments if the nucleophile induces asymmetry, or a simplified pattern if symmetric. | |

| C6-Product | 3 Signals | Shift patterns differ significantly. | Less common. Usually observed only if C4 is blocked or with specific bulky nucleophiles. |

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or poor selectivity.

Caption: Logic flow for optimizing reaction conditions based on conversion and selectivity data.

Strategic Applications in Drug Discovery

The resulting 4-amino-2-chloro-3,5,6-trifluoropyridine is a "privileged scaffold."

-

The "Chlorine Handle": The C2-chlorine remains intact. This is crucial. It allows for a subsequent reaction, such as a Palladium-catalyzed Suzuki-Miyaura coupling to attach an aryl group, or a Buchwald-Hartwig amination to add a second amine.

-

Fluorine Effects: The remaining fluorines modulate the pKa of the pyridine nitrogen and increase metabolic stability (blocking metabolic soft spots).

Example Workflow:

-

(Amine) at C4

-

Suzuki Coupling (Aryl-Boronic Acid) at C2

Biaryl System. -

(Alkoxide) at C6

References

-

Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[8] Part 1. Preparation and nucleophilic substitution of pentafluoropyridine." Journal of the Chemical Society, 1964. Link

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Tetrahedron, 2003. Link

-

Sipyagin, A. M., et al. "Reactions of Polyhalopyridines: Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines."[9] Chemistry of Heterocyclic Compounds, 2003.[9] Link

- Loudon, G. M. "Nucleophilic Aromatic Substitution." Organic Chemistry, 6th Ed. Roberts and Company, 2016. (General Mechanistic Reference).

-

Alfa Chemistry. "19F NMR Chemical Shift Table." Analytical Standards Resources. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Application Note: Chemoselective C-Cl Activation in 2-Chlorotetrafluoropyridine

Executive Summary & Strategic Value

2-Chlorotetrafluoropyridine (2-Cl-TFP) is a critical electrophilic scaffold in the synthesis of fluorinated agrochemicals, liquid crystals, and pharmaceuticals. Its value lies in its bifurcated reactivity : it possesses two distinct electrophilic sites—the C-Cl bond at position 2 and the C-F bond at position 4 (para to nitrogen).

The Challenge: Achieving chemoselectivity is non-trivial.

-

Nucleophilic Aromatic Substitution (

): Naturally favors the C4-F position due to maximum stabilization of the Meisenheimer intermediate by the ring nitrogen. -

Transition Metal Catalysis: Favors the C2-Cl bond via oxidative addition.

This guide details the protocol for C-Cl bond activation (specifically Suzuki-Miyaura coupling) while suppressing the thermodynamically favorable

Mechanistic Landscape: The Selectivity Switch

To successfully manipulate 2-Cl-TFP, one must understand the competing pathways. The C-Cl bond is activated for metal insertion (Pd/Ni) because it is the weakest bond on the ring (

Reactivity Decision Tree

Figure 1: Bifurcated reactivity of 2-Cl-TFP. Pathway A (Blue) represents the target C-Cl activation. Pathway B (Red) represents the competing C-F activation which must be suppressed.

Protocol: C2-Selective Suzuki-Miyaura Coupling

This protocol is optimized to functionalize the C2 position with an aryl group while preserving the C4-F bond.

Critical Reagent Selection

| Component | Recommendation | Scientific Rationale |

| Catalyst | ||

| Base | Crucial: Avoid hydroxide bases ( | |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Non-polar solvents suppress the ionic |

| Boronic Acid | Aryl Boronic Acids | Electron-rich boronic acids couple faster, minimizing the time the substrate is exposed to base. |

Step-by-Step Methodology